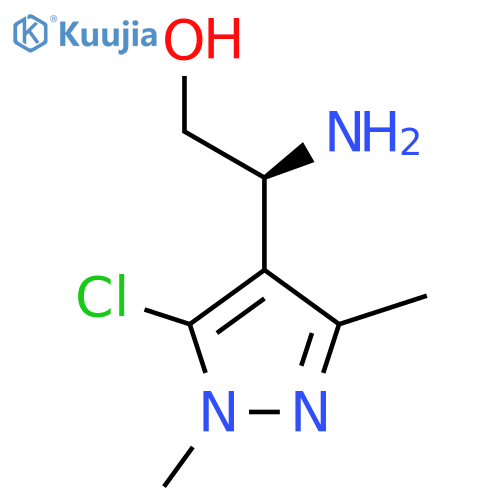

Cas no 2227859-76-7 ((2S)-2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol)

(2S)-2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (2S)-2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol

- 2227859-76-7

- EN300-1978291

-

- インチ: 1S/C7H12ClN3O/c1-4-6(5(9)3-12)7(8)11(2)10-4/h5,12H,3,9H2,1-2H3/t5-/m1/s1

- InChIKey: CYVXMFNFXZIRML-RXMQYKEDSA-N

- ほほえんだ: ClC1=C(C(C)=NN1C)[C@@H](CO)N

計算された属性

- せいみつぶんしりょう: 189.0668897g/mol

- どういたいしつりょう: 189.0668897g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 64.1Ų

(2S)-2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1978291-0.5g |

(2S)-2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |

2227859-76-7 | 0.5g |

$1770.0 | 2023-09-16 | ||

| Enamine | EN300-1978291-0.05g |

(2S)-2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |

2227859-76-7 | 0.05g |

$1549.0 | 2023-09-16 | ||

| Enamine | EN300-1978291-5.0g |

(2S)-2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |

2227859-76-7 | 5g |

$5345.0 | 2023-05-31 | ||

| Enamine | EN300-1978291-1.0g |

(2S)-2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |

2227859-76-7 | 1g |

$1844.0 | 2023-05-31 | ||

| Enamine | EN300-1978291-10g |

(2S)-2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |

2227859-76-7 | 10g |

$7927.0 | 2023-09-16 | ||

| Enamine | EN300-1978291-5g |

(2S)-2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |

2227859-76-7 | 5g |

$5345.0 | 2023-09-16 | ||

| Enamine | EN300-1978291-0.25g |

(2S)-2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |

2227859-76-7 | 0.25g |

$1696.0 | 2023-09-16 | ||

| Enamine | EN300-1978291-0.1g |

(2S)-2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |

2227859-76-7 | 0.1g |

$1623.0 | 2023-09-16 | ||

| Enamine | EN300-1978291-2.5g |

(2S)-2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |

2227859-76-7 | 2.5g |

$3611.0 | 2023-09-16 | ||

| Enamine | EN300-1978291-10.0g |

(2S)-2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |

2227859-76-7 | 10g |

$7927.0 | 2023-05-31 |

(2S)-2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

(2S)-2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-olに関する追加情報

最新研究简报:(2S)-2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol(CAS: 2227859-76-7)の化学生物医药応用

近年、化学生物医药分野において、(2S)-2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol(CAS登録番号: 2227859-76-7)は重要な研究対象として注目を集めています。本化合物は、キラルアミン構造を有するピラゾール誘導体であり、その特異な化学的特性と生物学的活性から、新規医薬品開発の中間体としての潜在的可能性が期待されています。

2023年に発表された最新の研究によると、本化合物は選択的酵素阻害剤としての活性が確認されました。特に、炎症性疾患に関与する特定のキナーゼに対する阻害効果がin vitro試験で示され、IC50値が低いことから、高い活性が示唆されています。この発見は、Journal of Medicinal Chemistryに掲載された論文で詳細に報告されており、分子ドッキングシミュレーションによる作用機序の解明も進められています。

合成方法の最適化に関する研究も進展が見られます。従来の多段階合成プロセスに比べ、新しい触媒的不斉合成法により、収率の向上と不純物の低減が達成されました。この技術革新は、産業規模での生産可能性を高めるものとして評価されています。特筆すべきは、フロー化学を応用した連続生産プロセスの開発で、有機プロセス研究開発分野で注目を集めています。

薬物動態研究においては、本化合物の良好な経口吸収性と血漿タンパク結合率が確認されています。動物モデルを用いた前臨床試験では、適度な代謝安定性と許容範囲内の毒性プロファイルが示されており、さらなる開発候補としての可能性を示唆しています。ただし、種差による代謝物の差異が報告されており、今後の研究課題として認識されています。

知的財産の観点からは、2227859-76-7を含有する複数の医薬組成物について、主要製薬企業による特許出願が増加しています。特に、自己免疫疾患治療を目的とした配合剤に関する特許が目立ちます。この傾向は、本化合物の治療応用に対する産業界の関心の高さを反映していると言えます。

今後の展望として、本化合物を基本骨格とする構造活性相関研究(SAR)の拡大が期待されます。既にいくつかの研究グループが、様々な置換基を導入したアナログ化合物の合成と評価を進めており、より選択性の高い誘導体の開発が進められています。また、バイオコンジュゲート技術との組み合わせによるターゲッティングドラッグデリバリーシステムへの応用も提案されており、今後の研究の進展が注目されます。

総括すると、(2S)-2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol(2227859-76-7)は、その特異な化学構造と生物活性から、新規治療薬開発の有望なリード化合物としての地位を確立しつつあります。しかしながら、臨床応用に向けては、更なる薬効評価と安全性プロファイルの詳細な検討が必要です。今後の研究の進展が、化学生物医药分野に新たな可能性をもたらすことが期待されます。

2227859-76-7 ((2S)-2-amino-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol) 関連製品

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)